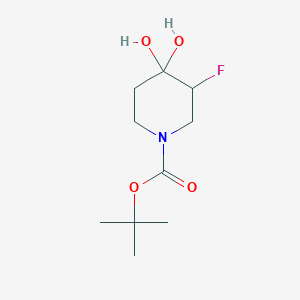

Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO4/c1-9(2,3)16-8(13)12-5-4-10(14,15)7(11)6-12/h7,14-15H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGJBCDWYNSTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate: A Strategic Approach

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Fluorinated piperidines represent a cornerstone in modern medicinal chemistry, offering a powerful tool to modulate the physicochemical properties of drug candidates.[1][2][3] The introduction of fluorine can significantly alter basicity (pKa), lipophilicity, and metabolic stability, thereby enhancing therapeutic efficacy and safety profiles.[4] This guide provides a detailed, in-depth examination of a robust synthetic pathway to tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate, a valuable and versatile building block for drug discovery. We will explore the mechanistic rationale behind the chosen two-step synthetic strategy, which proceeds via the key intermediate tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the critical scientific reasoning that underpins this efficient synthesis.

The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is the most prevalent saturated N-heterocycle found in pharmaceuticals, prized for its conformational rigidity and ability to present substituents in well-defined three-dimensional space.[3][4] When combined with fluorine, its utility is greatly amplified. The strategic placement of a fluorine atom, particularly adjacent to the basic nitrogen, can profoundly influence the molecule's pKa. This modulation is critical for optimizing drug-target interactions and improving pharmacokinetic properties, such as reducing interaction with the hERG potassium ion channel, a common cause of cardiovascular toxicity.[4]

The title compound, this compound, is of particular interest. It is the hydrated form of the corresponding α-fluoroketone. The presence of the electron-withdrawing fluorine atom at the α-position significantly increases the electrophilicity of the carbonyl carbon, making the ketone susceptible to hydration to form a stable geminal diol (hydrate).[5][6] This stable hydrate serves as a masked ketone, offering unique reactivity and handling properties, making it a highly valuable intermediate for the synthesis of complex pharmaceutical agents.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis simplifies the synthesis into manageable, well-precedented transformations. The target gem-diol is recognized as the hydrate of an α-fluoroketone. This key intermediate, tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate, can be synthesized from a readily available commercial starting material, N-Boc-4-piperidone, via electrophilic fluorination.

Caption: Retrosynthetic pathway for the target compound.

This strategy is advantageous due to the commercial availability and relatively low cost of N-Boc-4-piperidone[7] and the high efficiency of modern electrophilic fluorinating agents. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, preventing unwanted side reactions and facilitating purification.

Synthetic Protocol: A Two-Step Approach

The synthesis is executed in two primary stages: the fluorination of the protected piperidone followed by the hydration of the resulting α-fluoroketone.

Step 1: Electrophilic α-Fluorination of N-Boc-4-piperidone

3.1.1 Mechanistic Rationale Direct fluorination of a ketone at the α-position requires the formation of an enol or enolate equivalent. A common and high-yielding method involves converting the ketone into a silyl enol ether, which then reacts with an electrophilic fluorine source.[4] N-Boc-4-piperidone is first reacted with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the lithium enolate. This is followed by trapping with a silyl chloride (e.g., TMSCl) to form the silyl enol ether. This intermediate is then exposed to an electrophilic fluorinating agent, such as Selectfluor® (N-fluorobis(benzenesulfon)imide), which delivers an electrophilic fluorine atom ("F+") to the electron-rich double bond of the enol ether to yield the desired α-fluoroketone.

3.1.2 Detailed Experimental Protocol

-

Reagents and Materials:

-

N-Boc-4-piperidone

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution

-

Chlorotrimethylsilane (TMSCl)

-

Selectfluor®

-

Acetonitrile

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution (e.g., 2.0 M in THF/heptane/ethylbenzene) to the cooled THF.

-

Dissolve N-Boc-4-piperidone in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add chlorotrimethylsilane (TMSCl) dropwise to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature and stir for 2 hours. This step forms the intermediate silyl enol ether.

-

In a separate flask, dissolve Selectfluor® in acetonitrile.

-

Add the solution of the silyl enol ether to the Selectfluor® solution at room temperature and stir for 12-16 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.

-

3.1.3 Characterization Data: Intermediate

| Property | Value |

| Compound Name | tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate |

| CAS Number | 211108-50-8 |

| Molecular Formula | C₁₀H₁₆FNO₃ |

| Molecular Weight | 217.24 g/mol |

| Appearance | Solid |

Step 2: Hydration of the α-Fluoroketone

3.2.1 Mechanistic Rationale The hydration of a ketone to a gem-diol is a reversible nucleophilic addition of water to the carbonyl group.[5] The equilibrium typically favors the ketone for steric and electronic reasons. However, the presence of a strongly electron-withdrawing group, such as the fluorine atom at the α-position, destabilizes the carbonyl group by induction, making the carbonyl carbon significantly more electrophilic.[6] This electronic effect shifts the equilibrium substantially toward the formation of the more stable hydrated gem-diol. The reaction can be catalyzed by either acid or base, which increases the rate of nucleophilic attack.[5][6] For this substrate, the reaction often proceeds simply upon treatment with water, given the high electrophilicity of the fluorinated ketone.

3.2.2 Detailed Experimental Protocol

-

Reagents and Materials:

-

tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate

-

Deionized water

-

Tetrahydrofuran (THF) or other suitable co-solvent

-

-

Procedure:

-

Dissolve the tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate in a suitable solvent like THF.

-

Add deionized water to the solution (a ratio of 1:1 THF:water is a good starting point).

-

Stir the mixture at room temperature for 4-6 hours. The progress of the hydration can be monitored by techniques such as ¹⁹F NMR or by the disappearance of the ketone signal in IR spectroscopy.

-

Upon completion, remove the organic solvent (THF) under reduced pressure.

-

The aqueous residue can be lyophilized (freeze-dried) or carefully concentrated to yield the solid this compound. The product is often sufficiently pure for subsequent steps without further purification.

-

3.2.3 Characterization Data: Final Product

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₀H₁₈FNO₄ |

| Molecular Weight | 235.25 g/mol |

| Appearance | Solid |

Process Workflow and Validation

The overall synthetic workflow is designed to be efficient and self-validating. Characterization of the intermediate α-fluoroketone is a critical checkpoint that ensures the success of the key bond-forming step before proceeding to the final hydration.

Sources

- 1. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scientificupdate.com [scientificupdate.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to tert-Butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Piperidines

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, with approximately 25% of all pharmaceuticals on the market containing at least one fluorine atom.[1] This is due to fluorine's unique properties, such as its high electronegativity and small size, which can significantly enhance a drug candidate's metabolic stability, bioavailability, and target selectivity.[1][2] Within the vast landscape of fluorinated molecules, fluorinated piperidines have emerged as particularly valuable motifs. The piperidine ring is a prevalent scaffold in numerous natural products and FDA-approved drugs, and the strategic placement of fluorine atoms can lock the ring into specific conformations, thereby optimizing interactions with biological targets.[3][4] This guide focuses on a specific, high-value building block: tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate (CAS Number: 1208864-35-0), providing a comprehensive overview of its synthesis, properties, and applications for professionals in drug development.

Physicochemical Properties and Structural Analysis

| Property | Value | Source |

| CAS Number | 1208864-35-0 | Internal Knowledge |

| Molecular Formula | C10H18FNO4 | Internal Knowledge |

| Molecular Weight | 235.25 g/mol | Internal Knowledge |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents | Inferred from related compounds |

The structure of this compound is characterized by a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, a fluorine atom at the 3-position, and a geminal diol at the 4-position. The Boc group is a common protecting group in organic synthesis, readily removed under acidic conditions. The fluorine atom at the C-3 position significantly influences the molecule's electronic properties and conformational preferences.

It is crucial to recognize that this geminal diol exists in equilibrium with its corresponding ketone, tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (CAS Number: 211108-50-8). The presence of the electron-withdrawing fluorine atom at the α-position destabilizes the carbonyl group of the ketone, shifting the equilibrium towards the more stable hydrated gem-diol form in the presence of water.

Caption: Equilibrium between the ketone and its gem-diol hydrate.

Conformational Insights

The stereochemistry of the fluorine atom has a profound impact on the conformational preference of the piperidine ring. Studies on 3-fluoropiperidine derivatives have shown a strong preference for the fluorine atom to occupy an axial position.[3][4] This "axial-F preference" is attributed to a combination of stabilizing hyperconjugative and electrostatic interactions.[3][5] This conformational rigidity is a highly desirable trait in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.

Synthesis and Experimental Protocols

The synthesis of this compound is best approached through the synthesis of its ketone precursor, followed by hydration. A robust and scalable synthetic route is outlined below.

Caption: Proposed synthetic workflow.

Step 1: Electrophilic Fluorination of N-Boc-4-piperidone

The key step in this synthesis is the introduction of the fluorine atom at the C-3 position. This is typically achieved via an electrophilic fluorination of the corresponding enolate or enol ether of N-Boc-4-piperidone. Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used and effective reagent for this transformation.[6]

Experimental Protocol:

-

Enolate Formation: To a solution of N-Boc-4-piperidone (1 equivalent) in an aprotic solvent such as tetrahydrofuran (THF) at -78 °C, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.1 equivalents) is added dropwise. The reaction is stirred at this temperature for 1-2 hours to ensure complete enolate formation.

-

Fluorination: A solution of Selectfluor™ (1.2 equivalents) in a suitable solvent like dimethylformamide (DMF) or THF is then added slowly to the enolate solution at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours or until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.

Step 2: Hydration to the Gem-Diol

The hydration of the α-fluoroketone to the gem-diol is often spontaneous in the presence of water and can be facilitated by either acidic or basic conditions. For the purpose of isolating the dihydroxy compound, the purified ketone from Step 1 can be dissolved in a solvent mixture containing water.

Experimental Protocol:

-

Hydration: The purified tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate is dissolved in a mixture of an organic solvent (e.g., THF or acetone) and water.

-

Isolation: The solvent is removed under reduced pressure. If the product crystallizes, it can be collected by filtration. Otherwise, the residue, which is the desired this compound, can be used directly in subsequent steps or further purified if necessary. The equilibrium can be shifted back to the ketone by removing water, for example, by azeotropic distillation.

Applications in Drug Discovery and Development

The unique structural and conformational properties of this compound make it a highly valuable building block in the synthesis of complex pharmaceutical agents.

Building Block for PROTACs and Molecular Glues

A significant application of this molecule is in the construction of linkers for Proteolysis Targeting Chimeras (PROTACs).[] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a critical role in the efficacy of a PROTAC, and the incorporation of rigid, fluorinated piperidine moieties can enhance the metabolic stability and pre-organize the PROTAC into a bioactive conformation.[8][9] The hydroxyl groups of the gem-diol can serve as attachment points for further elaboration of the linker, while the fluorine atom imparts favorable physicochemical properties.

Caption: General structure of a PROTAC.

Synthesis of Bioactive Molecules

Beyond PROTACs, this fluorinated piperidine derivative is a versatile intermediate for the synthesis of a wide range of biologically active compounds. The functional groups on the piperidine ring can be manipulated to introduce various substituents, leading to the generation of libraries of compounds for screening against different therapeutic targets. For instance, the hydroxyl groups can be converted to other functional groups, and the Boc protecting group can be removed to allow for further derivatization at the nitrogen atom. The synthesis of fentanyl and its analogs, for example, often starts from N-Boc-4-piperidone, highlighting the utility of this class of compounds in the synthesis of complex nitrogen-containing heterocycles.

Conclusion

This compound is a sophisticated and valuable building block for medicinal chemists and drug development professionals. Its unique combination of a conformationally constrained, fluorinated piperidine core and a versatile gem-diol functionality makes it an ideal starting material for the synthesis of next-generation therapeutics, including PROTACs and other complex bioactive molecules. A thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the pursuit of novel and effective medicines.

References

- Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. International Journal of Pharmaceutical Sciences.

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

- FDA-Approved Fluorinated Heterocyclic Drugs

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.

- Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Journal of the American Chemical Society.

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed Central.

- The conformational preferences of 3-fluoropiperidine (1) and...

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Middlebury College.

- Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Arkivoc.

- Selectfluor and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides.

- Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. ePrints Soton.

- Electrophilic fluorin

- Overview of PROTAC Linkers: Types and Design. BOC Sciences.

- Current strategies for the design of PROTAC linkers: a critical review. PubMed Central.

- 1-Boc-4-AP. Wikipedia.

- Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.

- Fluorin

- Classification of most common linkers used in PROTAC design based on...

- Cas 1174020-40-6,tert-butyl (3S,4R)

- tert-Butyl (3S,4S)

- Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC.

- Overview of PROTAC Linkers. ChemPep.

- Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine. ChemicalBook.

- Development of N-F fluorinating agents and their fluorinations: Historical perspective. PubMed Central.

- tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate AldrichCPR 211108-50-8. Sigma-Aldrich.

- tert-Butyl (3R,4S)

- tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxyl

- 1215071-17-2|tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxyl

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. d-nb.info [d-nb.info]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chempep.com [chempep.com]

Conformational Analysis of Boc-Protected 3-Fluoropiperidines: A Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into piperidine scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This guide provides an in-depth technical overview of the conformational analysis of tert-butoxycarbonyl (Boc)-protected 3-fluoropiperidines, a class of building blocks increasingly utilized in drug discovery. We will explore the subtle interplay of stereoelectronic effects, steric hindrance, and solvent polarity that governs the conformational landscape of these molecules. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the experimental and computational workflows essential for characterizing these important scaffolds.

Introduction: The Strategic Value of the Fluorinated Piperidine Motif

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for molecular recognition and biological activity. The introduction of a fluorine atom, particularly at the 3-position, can profoundly influence the properties of the piperidine ring in several ways:

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the basicity of the piperidine nitrogen, which can be crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties, as well as for mitigating off-target effects such as hERG channel affinity.[1]

-

Metabolic Stability: The robust C-F bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

-

Conformational Control: Fluorine's unique stereoelectronic properties, most notably the gauche effect, can enforce a specific ring conformation, pre-organizing the molecule for optimal binding to its biological target.[2]

The tert-butoxycarbonyl (Boc) protecting group is widely employed in the synthesis of piperidine-containing compounds due to its stability and ease of removal under acidic conditions.[3] Understanding how this bulky and electronically distinct group influences the conformational preferences of the adjacent fluorinated ring is paramount for rational drug design.

This guide will delve into the critical techniques used to elucidate the conformational behavior of Boc-protected 3-fluoropiperidines, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

The Axial vs. Equatorial Equilibrium: A Delicate Balance

The dominant conformational question for a 3-substituted piperidine is the preference of the substituent for either an axial or equatorial position on the chair-like ring. In Boc-protected 3-fluoropiperidines, this equilibrium is governed by a complex interplay of forces.

A seminal study on the closely related Boc-protected 3,5-difluoropiperidine provides crucial insights into this balance.[1] The findings from this study are highly relevant to the mono-fluorinated analogue and demonstrate a fascinating solvent-dependent conformational switching.

Key Interacting Forces:

-

Hyperconjugation (Gauche Effect): A stabilizing interaction occurs when the C-F bond is oriented gauche to an adjacent C-H or C-N bond. This involves the donation of electron density from a σ C-H or σ C-N orbital into the low-lying σ* C-F antibonding orbital. This effect often favors an axial orientation of the fluorine atom.[4]

-

Dipole-Dipole Interactions: The alignment of bond dipoles can either be stabilizing or destabilizing. Minimizing the overall molecular dipole moment can influence the conformational preference.

-

Steric Hindrance: The bulky Boc group on the nitrogen can introduce steric strain, particularly with axial substituents.

-

Solvation Effects: The polarity of the solvent can significantly impact the conformational equilibrium. Polar solvents can stabilize conformers with larger dipole moments.[1]

The following diagram illustrates the key piperidine conformations and the axial/equatorial positions.

Experimental Determination of Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution. For 3-fluoropiperidines, the key parameters are the vicinal coupling constants (³J) between the fluorine atom and adjacent protons.

The magnitude of the ³J(H,F) coupling constant is dependent on the dihedral angle between the H and F atoms, as described by the Karplus equation. This relationship allows for the unambiguous assignment of the fluorine's orientation:

-

Large ³J(H,F) values (typically > 20 Hz) are indicative of an anti-periplanar relationship (180° dihedral angle), which occurs when the fluorine is axial .

-

Small ³J(H,F) values (typically < 10 Hz) suggest a gauche relationship (60° dihedral angle), corresponding to an equatorial fluorine.

Case Study: Boc-protected 3,5-difluoropiperidine

A detailed NMR analysis of Boc-protected 3,5-difluoropiperidine revealed a striking solvent-dependent conformational equilibrium.[1]

| Solvent | ³J(F,H) (Hz) | Inferred Conformation of Fluorine |

| Chloroform-d (CDCl₃) | 12.5 | Equatorial |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 40.4 | Axial |

| Table 1: Solvent-dependent ³J(F,H) coupling constants and inferred conformations for Boc-protected 3,5-difluoropiperidine.[1] |

This data clearly demonstrates that in a non-polar solvent like chloroform, the equatorial conformation is favored, likely to minimize steric interactions. However, in a polar aprotic solvent like DMSO, the equilibrium shifts dramatically to favor the axial conformer. This is attributed to the stabilization of the larger dipole moment of the axial conformer by the polar solvent.[1]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the Boc-protected 3-fluoropiperidine derivative in 0.5-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra. A 2D ¹H-¹⁹F HSQC experiment can be invaluable for assigning correlations.

-

Data Analysis: Measure the ³J(H,F) coupling constants from the ¹H spectrum. Compare the observed values to established ranges for axial and equatorial fluorine in six-membered rings to determine the predominant conformation.

X-ray Crystallography

X-ray crystallography provides the definitive solid-state conformation of a molecule. While it does not directly provide information about the conformational dynamics in solution, it offers a crucial reference point and can reveal key intramolecular interactions.

To date, a public crystal structure of the parent N-Boc-3-fluoropiperidine has not been reported. However, the structures of related fluorinated piperidines have been determined, consistently showing a chair conformation for the piperidine ring.

Experimental Protocol: Single Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates and molecular geometry.

Computational Analysis: A Predictive and Explanatory Tool

Density Functional Theory (DFT) calculations are an indispensable tool for predicting and rationalizing the conformational preferences of molecules. They allow for the calculation of the relative energies of different conformers and can help to dissect the contributions of various stereoelectronic and steric effects.

Computational Protocol: DFT Calculations

A robust and widely accepted protocol for the conformational analysis of fluorinated piperidines involves the following steps:[1]

-

Model Building: Construct 3D models of the axial and equatorial conformers of the Boc-protected 3-fluoropiperidine.

-

Geometry Optimization: Perform geometry optimizations for each conformer using a suitable DFT functional and basis set. The M06-2X functional with the def2-QZVPP basis set has been shown to provide accurate results for this class of molecules.[1]

-

Solvation Effects: To model the influence of the solvent, employ a polarizable continuum model (PCM) corresponding to the solvent used in the NMR experiments (e.g., chloroform, DMSO).

-

Energy Calculation: Calculate the free energies (ΔG) of the optimized conformers. The difference in free energy (ΔΔG) between the axial and equatorial forms indicates the thermodynamically preferred conformation. A negative ΔΔG for the axial-to-equatorial transition suggests the equatorial conformer is more stable, and vice versa.

The following workflow illustrates the synergy between experimental and computational approaches:

Synthesis of Enantiopure Boc-Protected 3-Fluoropiperidines

Access to enantiomerically pure building blocks is often a prerequisite for the development of chiral drugs. Several strategies have been developed for the asymmetric synthesis of 3-fluoropiperidines.

Asymmetric Hydrogenation

One effective approach involves the asymmetric hydrogenation of a fluoroenamide derived from the corresponding pyridine. This method has been successfully applied to the synthesis of a syn-3-fluoro-4-aminopiperidine derivative.[1]

Experimental Protocol: Asymmetric Hydrogenation (Conceptual)

-

Substrate Synthesis: Prepare the fluoro-enamide substrate from the corresponding 3-fluoro-4-aminopyridine via a multi-step sequence involving benzoylation, pyridinium salt formation, and partial reduction.[1]

-

Asymmetric Hydrogenation: Screen a panel of chiral phosphine ligands in combination with a suitable metal catalyst (e.g., Rhodium or Ruthenium) under a hydrogen atmosphere to identify conditions that provide high diastereoselectivity and enantioselectivity.

-

Deprotection and Boc-Protection: Remove the protecting groups from the hydrogenation product and install the Boc group to yield the desired enantiopure N-Boc-3-fluoropiperidine derivative.

Enzymatic Dynamic Kinetic Resolution

Biocatalysis offers a powerful and environmentally friendly approach to chiral synthesis. Dynamic kinetic resolution using a transaminase enzyme can be used to convert a fluoroketone precursor into an enantiomerically enriched amino-piperidine.[1]

Experimental Protocol: Enzymatic Transamination (Conceptual)

-

Substrate Synthesis: Synthesize the N-Boc-3-oxopiperidine precursor and perform an electrophilic fluorination (e.g., using Selectfluor) to obtain the corresponding fluoro-ketone.[1]

-

Enzymatic Transamination: Screen a library of transaminase enzymes in the presence of an amine donor (e.g., isopropylamine) and a cofactor (PLP). The reaction conditions (pH, temperature, solvent) are optimized to achieve high conversion and enantiomeric excess.

-

Work-up and Isolation: After the enzymatic reaction, perform a suitable work-up to isolate the desired enantiopure N-Boc-3-aminofluoropiperidine.

Conclusion and Future Outlook

The conformational analysis of Boc-protected 3-fluoropiperidines is a critical aspect of modern drug discovery. As this guide has detailed, a combination of high-resolution NMR spectroscopy and sophisticated computational modeling provides a robust framework for understanding and predicting the conformational behavior of these valuable building blocks. The pronounced solvent-dependent conformational switching observed in these systems highlights the necessity of conducting analyses in environments that mimic the biological milieu.

Future work in this area will likely focus on expanding the library of characterized fluorinated piperidines with diverse substitution patterns and on the development of more accurate and computationally efficient models to predict their conformational landscapes. The continued synergy between synthetic chemistry, spectroscopy, and computational science will undoubtedly accelerate the rational design of next-generation therapeutics incorporating this privileged scaffold.

References

- Glorius, F. et al. (2019). The formation of all cis-(multi) fluorinated piperidines by a dearomatization- hydrogenation process.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- (Reference for general piperidine importance - placeholder, to be replaced with a specific review article)

- (Reference for Boc protection in synthesis - placeholder, to be replaced with a specific review or textbook)

- (Reference for gauche effect in fluorinated systems - placeholder, to be replaced with a specific review article)

Sources

The Strategic Synthesis of Fluorinated Azaheterocycles: A Technical Guide for Drug Discovery

Introduction: The Fluorine Advantage in Modern Medicinal Chemistry

The strategic incorporation of fluorine into nitrogen-containing heterocyclic scaffolds (azaheterocycles) has become a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2][3] Consequently, a significant and growing number of approved pharmaceuticals and agrochemicals feature fluorinated azaheterocyclic cores.[4][5][6] This guide provides an in-depth exploration of the key synthetic strategies for accessing these valuable compounds, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of fluorinated azaheterocycles can be broadly categorized into three main approaches: late-stage fluorination of a pre-formed azaheterocycle, the use of fluorine-containing building blocks in cyclization reactions, and the introduction of fluoroalkyl groups. Each strategy offers distinct advantages and is selected based on the desired substitution pattern, substrate tolerance, and scalability.

Electrophilic Fluorination: Taming the "F+" Synthon

Electrophilic fluorination involves the reaction of an electron-rich azaheterocycle with a reagent that formally delivers an electrophilic fluorine atom ("F+"). This method is particularly well-suited for the late-stage functionalization of existing heterocyclic systems.

Mechanism and Causality: The high reactivity of elemental fluorine makes it impractical for selective laboratory synthesis. Consequently, a range of N-F reagents have been developed to serve as stable and manageable sources of electrophilic fluorine. Among these, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is one of the most widely used due to its crystalline nature, stability, and predictable reactivity.[7][8] The reaction proceeds via an electrophilic aromatic substitution-type mechanism where the electron-rich azaheterocycle attacks the fluorine atom of the N-F reagent.

Experimental Protocol: Synthesis of 3-Fluorooxindoles from Indoles using Selectfluor® [7]

This protocol details a novel and efficient method for the synthesis of 3-fluorooxindoles from various 3-substituted indoles.

-

Materials:

-

3-Substituted indole (e.g., derivatives of tryptophan or serotonin)

-

Selectfluor®

-

Acetonitrile (CH3CN)

-

Water (H2O)

-

-

Procedure:

-

Dissolve the 3-substituted indole in a 1:1 mixture of acetonitrile and water.

-

Add 3 equivalents of Selectfluor® to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the crude product by column chromatography to yield the 3-substituted 3-fluorooxindole.

-

Causality Behind Experimental Choices:

-

The use of a protic co-solvent like water is crucial for the proposed mechanism, which involves the formation of an unstable 3-fluoroindolenine intermediate that subsequently reacts to form the final product.[7]

-

Using an excess of Selectfluor® ensures complete conversion of the starting indole.

Nucleophilic Fluorination: Leveraging the Power of the Fluoride Ion

Nucleophilic fluorination involves the displacement of a leaving group on an azaheterocyclic ring with a fluoride ion. This is a classical and robust method, particularly for the synthesis of fluorinated pyridines and other electron-deficient systems.

Mechanism and Causality: The success of nucleophilic fluorination hinges on the nucleophilicity of the fluoride source and the nature of the leaving group. Alkali metal fluorides (e.g., KF, CsF) are common sources, but their low solubility in organic solvents often necessitates harsh reaction conditions.[9] Phase-transfer catalysts or more soluble fluoride sources like tetrabutylammonium fluoride (TBAF) can facilitate the reaction under milder conditions by providing a "naked" and more nucleophilic fluoride ion in aprotic polar solvents.[9][10]

Experimental Protocol: Synthesis of Fluoromethylpyridines using Tetrabutylammonium Fluoride (TBAF) [9][10]

This protocol describes the synthesis of fluoromethylpyridines from the corresponding bromo- or chloromethylpyridines.

-

Materials:

-

Bromo- or chloromethylpyridine

-

Activated Tetrabutylammonium Fluoride (TBAF)

-

Polar aprotic solvent (e.g., acetonitrile, DMF)

-

-

Procedure:

-

Dissolve the halomethylpyridine in the chosen polar aprotic solvent.

-

Add a solution of activated TBAF to the reaction mixture under an inert atmosphere.

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by TLC or GC-MS.

-

Once the starting material is consumed, perform an aqueous workup to remove the TBAF salts.

-

Extract the product with a suitable organic solvent and purify by recrystallization or column chromatography.

-

Causality Behind Experimental Choices:

-

The use of a polar aprotic solvent is essential to solubilize the TBAF and enhance the nucleophilicity of the fluoride ion.[9]

-

Activated TBAF, which is anhydrous, is preferred to minimize side reactions caused by the basicity of TBAF in the presence of water.

Building from Scratch: The Fluorinated Building Block Approach

This strategy involves the use of fluorine-containing synthons in cyclization reactions to construct the azaheterocyclic core. This approach is highly versatile and allows for the precise placement of fluorine atoms in the final molecule.

Mechanism and Causality: The logic of this approach is to incorporate the fluorine atom at an early stage of the synthesis, often in a simple, commercially available starting material. The subsequent cyclization reaction then builds the azaheterocycle around this fluorinated core. A wide variety of cyclization strategies can be employed, including condensation, cycloaddition, and metal-catalyzed reactions.[11][12]

Experimental Workflow: Rh(III)-Catalyzed Synthesis of 3-Fluoropyridines [11]

This workflow illustrates a modern approach to constructing fluorinated pyridines from α-fluoro-α,β-unsaturated oximes and alkynes.

Caption: Rh(III)-catalyzed synthesis of 3-fluoropyridines.

The Rise of Fluoroalkylation: Introducing CF3 and Beyond

The trifluoromethyl (CF3) group is a particularly valuable substituent in medicinal chemistry due to its high lipophilicity and metabolic stability.[13][14] Radical-based methods have emerged as powerful tools for the direct trifluoromethylation of azaheterocycles.

Mechanism and Causality: These reactions typically involve the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, such as the Togni or Langlois reagent.[14][15] The highly electrophilic •CF3 radical then adds to the azaheterocycle, often at an electron-rich position. Recent advances have utilized photoredox catalysis to generate •CF3 radicals under mild conditions.[16]

Conceptual Workflow: Radical Trifluoromethylation

Caption: General workflow for radical trifluoromethylation.

Data Summary: A Comparative Overview of Fluorination Methods

| Synthetic Strategy | Reagents | Key Advantages | Key Limitations | Representative Azaheterocycles |

| Electrophilic Fluorination | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Late-stage functionalization, mild conditions | Substrate must be electron-rich, regioselectivity can be an issue | Indoles, Pyrroles[7][17] |

| Nucleophilic Fluorination | KF, CsF, TBAF | Cost-effective, scalable | Requires an activated substrate with a good leaving group, often harsh conditions | Pyridines, Pyrimidines[9][10][18] |

| Fluorinated Building Blocks | Fluorinated carbonyls, alkynes, etc. | Precise control of fluorine placement, high versatility | Requires multi-step synthesis of the building block | Pyridines, Indoles, Quinolines[4][11][12] |

| Radical Trifluoromethylation | Togni reagents, Langlois reagent, CF3I | Direct C-H functionalization, access to CF3 group | Can lack regioselectivity, radical inhibitors can be problematic | Pyridines, Quinolines, various heterocycles[14][15][19] |

Future Outlook and Emerging Trends

The field of fluorinated azaheterocycle synthesis continues to evolve rapidly. Key areas of ongoing research include the development of new and more selective fluorinating and fluoroalkylating reagents, the application of flow chemistry for safer and more efficient reactions, and the use of biocatalysis to achieve enantioselective fluorinations.[6][16] As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, the demand for innovative synthetic methodologies will undoubtedly continue to grow, paving the way for the next generation of life-saving medicines and advanced materials.

References

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). . Retrieved December 12, 2025, from

- Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639–642.

- Synthesis of Some Fluorinated Pyridines Using Tetrabutylammonium Fluoride. (n.d.). Taylor & Francis.

- Synthesis of fluorinated indoles as RNA analogues. (2007). Nucleosides, Nucleotides & Nucleic Acids, 26(8-9), 869–871.

- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. (n.d.). pubs.acs.org.

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803.

- Radical Alkene-Trifluoromethylation-Triggered Nitrile Insertion/Remote Functionalization Relay Processes: Diverse Synthesis of Trifluoromethylated Azaheterocycles Enabled by Copper C

- Douglas, J. T., & MacMillan, D. W. C. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.

- Synthesis of Some Fluorinated Pyridines Using Tetrabutylammonium Fluoride: Vol 181, No 2. (n.d.). tandfonline.com.

- Xi, J.-M., Sun, Y.-H., Li, W.-C., Wu, Y.-H., Wei, Z.-L., & Liao, W.-W. (2022). Radical Alkene-Trifluoromethylation-Triggered Nitrile Insertion/Remote Functionalization Relay Processes: Diverse Synthesis of Trifluoromethylated Azaheterocycles Enabled by Copper Catalysis. Organic Letters, 24(5), 1110–1115.

- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089–1109.

- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis.

- Kawamura, S., Dosei, K., Valverde, E., Ushida, K., & Sodeoka, M. (2017). N-Heterocycle-forming amino/carboperfluoroalkylation of aminoalkenes by using perfluoro acid anhydrides: mechanistic studies and applications directed toward perfluoroalkylated compound libraries. The Journal of Organic Chemistry.

- Synthesis of fluorinated six-membered nitrogen heterocycles using microwave irradiation. (n.d.). beilstein-journals.org.

- Vasylev, M. O., Shishkin, O. V., & Shishkina, S. V. (2015). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 20(8), 14838–14854.

- Radical Alkene-Trifluoromethylation-Triggered Nitrile Insertion/Remote Functionalization Relay Processes: Diverse Synthesis of Trifluoromethylated Azaheterocycles Enabled by Copper C

- Liu, G., & Yuan, J. (2013). An efficient synthesis of fluorinated azaheterocycles by aminocyclization of alkenes. Organic letters, 15(21), 5554–5557.

- Synthesis of indoles. (n.d.). organic-chemistry.org.

- New method for introducing fluorinated components into molecules. (2024, May 16). University of Münster.

- Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415.

- Fluorine-containing indoles: Synthesis and biological activity. (n.d.). ResearchGate.

- Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.

- A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles. (n.d.). mdpi.com.

- An efficient synthesis of fluorinated azaheterocycles by aminocyclization of alkenes. (n.d.). semanticscholar.org.

- Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.

- Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(8), 1263.

- Synthesis of Trifluoromethylated Azaheterocycles by Radical Chemistry. (n.d.). thieme-connect.com.

- Gemoets, H. P. L., Laudadio, G., Verstraete, K., & Van Aken, K. (2016). Rapid Trifluoromethylation and Perfluoroalkylation of Five-Membered Heterocycles by Photoredox Catalysis in Continuous Flow.

- Fluorinated Azaheterocycles. (n.d.). Durham e-Theses.

- Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.

- Visible Light-Driven α-Diazoketones as Denitrogenated Synthons: Synthesis of Fluorinated N-Heterocycles via Multicomponent Cyclization Reactions. (2023). Organic Letters.

- Visible Light-Driven α-Diazoketones as Denitrogenated Synthons: Synthesis of Fluorinated N-Heterocycles via Multicomponent Cycl. (2023, May 1). pubs.acs.org.

- Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (n.d.). Journal of the American Chemical Society.

- Key developments in fluorinated heterocycles. (n.d.). Taylor & Francis.

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]

- 8. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmacyjournal.org [pharmacyjournal.org]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 18. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Piperidine Analogues

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. The piperidine moiety, a privileged N-heterocycle present in a significant portion of approved drugs, serves as a versatile template for therapeutic design.[1][2] When combined, the fluorinated piperidine scaffold offers a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth exploration of the rationale behind designing fluorinated piperidine analogues, details key synthetic methodologies for their creation, and presents practical, field-proven protocols. We will delve into the causality behind strategic synthetic choices, from classical fluorination techniques to modern catalytic dearomatization-hydrogenation processes, offering researchers a comprehensive resource for navigating this critical area of drug discovery.

The Strategic Imperative: Why Fluorinated Piperidines?

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in pharmaceuticals, particularly in agents targeting the central nervous system (CNS).[2][3][4] Its three-dimensional, sp³-hybridized structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] The introduction of fluorine, an element with unique and powerful properties, provides medicinal chemists with a sophisticated toolkit to address common challenges in drug development.[5][6]

The Physicochemical Impact of Fluorine

The strategic placement of fluorine can profoundly alter a molecule's properties in several beneficial ways:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[7] Replacing metabolically vulnerable C-H bonds with C-F bonds can block metabolic pathways, significantly increasing a drug's half-life and bioavailability.[6][8]

-

Modulation of Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[6][9] Placing fluorine on or near the piperidine ring lowers the basicity of the nitrogen atom. This reduction in pKa can be critical for improving membrane permeability and oral absorption, as a lower proportion of the compound is protonated at physiological pH.[6][10]

-

Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier (BBB).[7][11] This is a crucial consideration for developing CNS-active drugs.

-

Conformational Control and Binding Affinity: The steric and electronic properties of fluorine can influence the conformational preferences of the piperidine ring.[5] This can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target protein.[5][12] In some cases, the fluorine atom itself can participate in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within the target's binding pocket.[12]

The following table summarizes the predictable, yet context-dependent, effects of fluorination on key drug-like properties.

| Property | Effect of Fluorination | Rationale & Causality | Representative Citations |

| Basicity (pKa) | Decrease | Strong inductive electron withdrawal by fluorine reduces the electron density on the piperidine nitrogen, making it a weaker base. | [9][10][13] |

| Metabolic Stability | Increase | The high strength of the C-F bond makes it resistant to enzymatic cleavage (e.g., by CYP450 enzymes). | [6][7][8] |

| Lipophilicity (logP) | Increase | Fluorine is more lipophilic than hydrogen, enhancing partitioning into nonpolar environments. | [6][11][14] |

| Binding Affinity | Often Increased | Can alter electronic distribution for better target interaction and lock the molecule in a bioactive conformation. | [5][12] |

Synthetic Strategies: A Chemist's Guide to Fluorinated Piperidines

The synthesis of fluorinated piperidines has evolved significantly, moving from challenging, multi-step sequences to more streamlined and robust catalytic methods. The choice of strategy is dictated by the availability of starting materials, the desired substitution pattern, and, critically, the required stereochemistry.

Strategy 1: Hydrogenation of Fluoropyridine Precursors

This is arguably the most powerful and modern approach for accessing a wide range of (multi)fluorinated piperidines.[1][15] The strategy leverages the broad commercial availability of substituted fluoropyridines and employs transition metal catalysis to achieve dearomatization and reduction in a single, highly diastereoselective step.

Causality Behind the Method: Aromatic pyridines are stable and resistant to reduction. The innovation lies in using specific catalysts, such as rhodium or palladium complexes, that can dearomatize the ring, which is then rapidly hydrogenated.[16][17] This process often proceeds with high cis-selectivity, yielding all-cis-(multi)fluorinated piperidines where the substituents are on the same face of the ring.[18]

-

Rhodium(I)-Catalyzed Dearomatization-Hydrogenation (DAH): Developed by Glorius and colleagues, this method uses a rhodium(I) complex with pinacol borane to achieve a highly diastereoselective dearomatization/hydrogenation process.[16][18] It is particularly effective for a wide range of substituted fluoropyridines.[16]

-

Palladium-Catalyzed Hydrogenation: A subsequent development showed that heterogeneous palladium catalysts (e.g., Pd/C) can also effectively hydrogenate fluoropyridines.[15][16] This method is often more robust, less sensitive to air and moisture, and can be successful for substrates that are challenging for rhodium catalysts.[15][16] A key challenge that these methods overcome is the competing hydrodefluorination pathway, which would lead to the undesired non-fluorinated product.[1]

Strategy 2: Direct Fluorination of Piperidine Scaffolds

This approach involves introducing fluorine directly onto a pre-existing piperidine or a related precursor like a dihydropyridinone. These methods are classified based on the nature of the fluorine source.

-

Electrophilic Fluorination: This involves the reaction of an electron-rich enolate or enamine derived from a piperidone with an electrophilic fluorine source ("F+").[19][20] The most common and user-friendly reagents are N-F compounds like Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI).[20][21]

-

Causality: The choice of an electrophilic route is ideal when a piperidone precursor is readily available. The regioselectivity is controlled by the position of the enolate, which is formed under basic conditions. This method is highly effective for creating α-fluorinated carbonyl compounds.[21]

-

-

Nucleophilic Fluorination: This strategy typically involves the displacement of a leaving group (e.g., a hydroxyl or sulfonate group) with a nucleophilic fluoride source ("F-").

-

Deoxofluorination: Reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® can convert a hydroxypiperidine directly into a fluoropiperidine.[13] This reaction requires careful handling of the reagents but is a powerful way to leverage chiral hydroxypiperidines to produce enantiopure fluorinated analogues.[18]

-

Fluoro-Prins Reaction: An alternative nucleophilic method involves the cyclization of homoallylic amines in the presence of a fluoride source like DMPU/HF, which acts as both a protic acid catalyst and a fluoride nucleophile to form 4-fluoropiperidines.[22]

-

Strategy 3: Stereoselective and Ring-Closing Methodologies

For ultimate control over stereochemistry and for building complex scaffolds, chemists often construct the ring from acyclic or different cyclic precursors.

-

Pd-Catalyzed [4+2] Annulation: This method can construct the fluorinated N-heterocycle by reacting an α-fluoro-β-ketoester with a cyclic carbamate, providing access to 3-fluoropiperidines.[13]

-

Oxidative Ring Opening and Reductive Amination: A stereocontrolled procedure can be employed where an unsaturated bicyclic lactam is opened via oxidative cleavage, and the resulting diformyl intermediate undergoes a double reductive amination with a fluoroalkylamine to form the fluorinated piperidine ring.[23][24] The stereochemistry of the final product is dictated by the chiral centers present in the starting lactam.[24]

-

Biocatalytic Desymmetrization: For accessing highly enantiopure building blocks, enzymes can be used. For example, a biocatalytic desymmetrization of a prochiral piperidine precursor can create a single enantiomer, which can then be subjected to fluorination, such as a photochemical decarboxylative fluorination, to yield a single-isomer product.[25]

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for key transformations discussed above.

Protocol 3.1: Palladium-Catalyzed Hydrogenation of 2-Fluoropyridine

Objective: To synthesize 2-fluoropiperidine via a robust and scalable heterogeneous hydrogenation, a method noted for its operational simplicity and tolerance to air and moisture.[15]

Materials:

-

2-Fluoropyridine

-

Palladium on Carbon (10 wt% Pd/C)

-

Methanol (MeOH), anhydrous

-

Benzyloxycarbonyl chloride (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

Round-bottom flask with stir bar

-

Standard glassware for workup and purification

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with 2-fluoropyridine (1.0 eq), add anhydrous methanol to make a 0.2 M solution.

-

Catalyst Addition: Carefully add 10 wt% Pd/C (5 mol% Pd) to the solution. Causality: Pd/C is a heterogeneous catalyst, simplifying removal by filtration. 5 mol% is a typical loading for achieving efficient reduction without excessive cost.

-

Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas (via balloon or by charging a Parr apparatus to 50 psi).

-

Reaction Monitoring: Stir the reaction vigorously at room temperature for 16-24 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol. Trustworthiness: Complete removal of the heterogeneous catalyst is critical for the purity of the final product and to prevent downstream reaction interference.

-

In Situ Protection: Concentrate the filtrate under reduced pressure. Re-dissolve the crude amine in DCM. Cool the solution to 0 °C in an ice bath. Add saturated aqueous NaHCO₃ solution (2.0 eq) followed by the dropwise addition of Cbz-Cl (1.2 eq). Causality: The volatile free amine is difficult to isolate. In situ protection as the Cbz-carbamate yields a stable, easily purifiable solid and prevents re-aromatization or side reactions.

-

Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the Cbz-protected 2-fluoropiperidine.

Protocol 3.2: Electrophilic Fluorination of an N-Boc-4-piperidone

Objective: To synthesize N-Boc-3-fluoro-4-piperidone using Selectfluor®, a widely used, bench-stable electrophilic fluorinating agent.[21]

Materials:

-

N-Boc-4-piperidone

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Dry ice/acetone bath

-

Standard glassware for anhydrous reactions, workup, and purification

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Add N-Boc-4-piperidone (1.0 eq) dissolved in a minimal amount of anhydrous THF to the flask. Stir for 10 minutes. Slowly add LDA solution (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour. Causality: LDA is a strong, non-nucleophilic base used to quantitatively form the lithium enolate. The low temperature is critical to prevent side reactions and control the regioselectivity of deprotonation.

-

Fluorination: In a separate flask, dissolve Selectfluor® (1.2 eq) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. Trustworthiness: Using a slight excess of the fluorinating agent ensures complete conversion of the enolate. Selectfluor is chosen for its high reactivity, stability, and operational simplicity compared to gaseous or more toxic "F+" sources.

-

Quenching: Stir the reaction mixture at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Workup: Allow the mixture to warm to room temperature. Add EtOAc and water. Separate the layers and extract the aqueous phase with EtOAc. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-3-fluoro-4-piperidone.

Challenges and Future Outlook

Despite significant progress, challenges in the synthesis of fluorinated piperidines remain. Key hurdles include:

-

Stereocontrol: While methods for cis-selective synthesis are well-developed, achieving trans diastereomers or controlling absolute stereochemistry in complex systems can still be difficult and require multi-step, substrate-controlled approaches.[18]

-

Hydrodefluorination: In catalytic hydrogenations, the cleavage of the C-F bond remains a persistent side reaction that can lower yields and complicate purification.[1]

-

Late-Stage Fluorination: Introducing fluorine into a complex, fully elaborated molecule remains a significant challenge, though progress is being made with modern catalytic methods.[26]

The future of this field lies in the development of new catalytic systems that offer greater selectivity, broader functional group tolerance, and the ability to perform late-stage fluorinations with high predictability. The continued exploration of biocatalysis and flow chemistry will likely enable more efficient, scalable, and enantioselective syntheses of these valuable building blocks for the next generation of therapeutics.[25]

Conclusion

Fluorinated piperidine analogues stand at the intersection of two of medicinal chemistry's most powerful concepts: the privileged nature of the piperidine scaffold and the transformative effects of fluorine. The strategic synthesis of these compounds allows for the precise manipulation of molecular properties, enabling the optimization of potency, selectivity, and pharmacokinetics. By understanding the causality behind various synthetic strategies—from the robust dearomatization of fluoropyridines to the positional control of direct fluorination—researchers are well-equipped to design and create novel chemical entities with enhanced therapeutic potential. The continued innovation in synthetic methodology promises to further expand the accessibility and utility of this remarkable structural motif in the ongoing quest for safer and more effective medicines.

References

-

Priya A., Mahesh Kumar N., & Shachindra L. Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207. [Link]

-

Begum, J., & Maseedo, A. S. (Year not specified). The role of fluorine in medicinal chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

-

Duffy, B. C., & Chirelstein, K. S. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(20), 6130. [Link]

-

Gazzola, S., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 86(17), 11893–11903. [Link]

-

Yuriy, S. (Year not specified). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]

-

Gupta, M. K., et al. (2023). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

-

Reddy, P. V. G., & G, R. S. (2014). DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. Semantic Scholar. [Link]

-

Ouchakour, L., et al. (2019). Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. European Journal of Organic Chemistry, 2019(12), 2202-2211. [Link]

-

Ouchakour, L., et al. (2019). Stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives. JYX Digital Repository. [Link]

-

Gazzola, S., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. FLORE Repository. [Link]

-

Wollenburg, M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]

-

Burianov, V. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Wollenburg, M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052-12057. [Link]

-

Blaney, P., et al. (2009). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 52(23), 7542–7554. [Link]

-

Wollenburg, M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. [Link]

-

Gazzola, S., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar. [Link]

-

Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264–271. [Link]

-

Singh, A., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 29(10), 2269. [Link]

-

University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

-

Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116896. [Link]

-

Webb, T. R., & Toste, F. D. (2017). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Organic Letters, 19(21), 5788–5791. [Link]

-

Pirard, C. (2025). Synthesis of fluorinated piperidines via a copper-catalyzed intramolecular aminodifluoroalkylation of alkenes. DIAL.mem Repository. [Link]

-

Nairoukh, Z., et al. (2019). Application of the all-cis-(multi)fluorinated piperidine building blocks. ResearchGate. [Link]

-

Genolin, C., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2139–2146. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Beaver, M. G., et al. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. [Link]

-

Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

-

Khan, I., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. Archiv der Pharmazie. [Link]

-

Tenza, K., et al. (2006). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Synlett. [Link]

-

Santos, M. A. (2023). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 28(14), 5488. [Link]

-

O'Hagan, D., et al. (2007). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society, 129(6), 1532-1533. [Link]

-

Wikipedia contributors. (Date not specified). Electrophilic fluorination. Wikipedia. [Link]

-

Unnamed Author. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]

-

Tenza, K., et al. (2006). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. ResearchGate. [Link]

-

Unnamed Author. (2015). GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology. [Link]

-

O'Hagan, D. (2023). Future challenges and opportunities with fluorine in drugs?. ResearchGate. [Link]

-

Unnamed Author. (2024). Challenges and Opportunities in Synthetic Medicinal Chemistry. Hilaris Publisher. [Link]

Sources

- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. tandfonline.com [tandfonline.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 13. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sciencedaily.com [sciencedaily.com]

- 18. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES (Dedicated to Professor Victor Snieckus on the occasion of his 77th birthday) | Semantic Scholar [semanticscholar.org]

- 20. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Stereocontrolled synthesis of fluorine-containing piperidine γ-amino acid derivatives :: JYX [jyx.jyu.fi]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pharmtech.com [pharmtech.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of tert-Butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate in Modern Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties.[1][2][3] Among the vast array of fluorinated building blocks, saturated heterocycles like piperidines have garnered significant attention. This guide provides an in-depth exploration of tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate, the hydrated geminal diol form of N-Boc-3-fluoro-4-piperidone. We delve into the scientific rationale for its use, highlighting the critical ketone-gem-diol equilibrium stabilized by the α-fluoro substituent. Detailed, field-tested protocols for its synthetic manipulation are provided, empowering researchers to leverage this versatile scaffold in the design of next-generation therapeutics.

Introduction: The Significance of the α-Fluoro Gem-Diol Motif